Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate
Description
Ethyl 3-hydroxy-3-(4-thiazolyl)propanoate is a β-hydroxy ester derivative featuring a thiazole ring at the 4-position of its propanoate backbone. The compound combines ester functionality with a hydroxyl group and a heterocyclic thiazole moiety, which may confer unique physicochemical and biological properties. Thiazole-containing compounds are widely studied for their roles in pharmaceuticals, agrochemicals, and flavor chemistry due to their structural diversity and reactivity .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-8(11)3-7(10)6-4-13-5-9-6/h4-5,7,10H,2-3H2,1H3 |
InChI Key |
XXIUNDAHOCNYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CSC=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ethyl 3-oxo-3-(4-thiazolyl)propanoate.
Reduction: Regeneration of this compound.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing thiazole rings.
Industrial Applications: It is used in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound can be compared to several esters and thiazole derivatives:
Key Observations :
- Thiazole vs. Thiophene: The 4-thiazolyl group in the target compound differs from thiophene (a sulfur-containing aromatic ring) in ethyl 3-oxo-3-(2-thienyl)propanoate.
- Hydroxy vs. Keto Groups: The hydroxyl group in the target compound may increase polarity and hydrogen-bonding capacity compared to keto-containing analogs like ethyl 3-oxo-3-(2-thienyl)propanoate, affecting solubility and metabolic stability .
- Branched vs. Linear Esters: Branched esters (e.g., ethyl 2-methylpropanoate) exhibit lower boiling points and stronger fruity aromas than linear esters, suggesting that the thiazolyl substituent in the target compound may reduce volatility .
Flavor and Aroma Contributions
Ethyl esters are critical flavor components in foods. For example:
- Ethyl 3-(methylthio)propanoate contributes to pineapple aroma (484.95 µg·kg⁻¹ in pulp) .
- Ethyl 2-methylpropanoate is a key strawberry flavorant but was absent in fresh strawberries until induced by CO₂ storage .
In contrast, the thiazole ring in this compound may impart bitter or earthy notes, as thiazoles are associated with savory flavors (e.g., meaty aromas in cooked foods). This divergence highlights how sulfur-containing groups dictate flavor profiles .
Stability and Reactivity
- Hydroxyl Group : The β-hydroxy ester structure may render the compound prone to dehydration under acidic conditions, forming an α,β-unsaturated ester.
- Thiazole Reactivity : The 4-thiazolyl group can participate in electrophilic substitution reactions, enabling further functionalization for drug development .
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